Methyl 2,5-dimethylbenzoate
Overview
Description
Methyl 2,5-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is an ester derived from 2,5-dimethylbenzoic acid and methanol. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity .
Scientific Research Applications
Methyl 2,5-dimethylbenzoate has several applications in scientific research:
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as a chemical intermediate in the manufacture of dyes and polymers
Safety and Hazards
While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dimethylbenzoate can be synthesized through the esterification of 2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 2,5-dimethylbenzoic acid.
Reduction: 2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. In biological systems, it may interact with enzymes that catalyze its hydrolysis to 2,5-dimethylbenzoic acid and methanol .
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but without the methyl groups on the aromatic ring.
Methyl 3,5-dimethylbenzoate: Similar structure but with methyl groups at different positions on the aromatic ring.
Ethyl 2,5-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group
Uniqueness: Methyl 2,5-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and physical properties. This positioning can affect the compound’s boiling point, solubility, and the types of reactions it undergoes compared to its analogs .
Properties
IUPAC Name |
methyl 2,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVOENZHZWHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297837 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-55-7 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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